2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile
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Overview
Description
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) where each nitrogen atom is conjugated to a benzene ring. This compound is known for its vibrant color and is often used in dyeing processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile typically involves the diazotization of 4-aminophenol followed by coupling with malononitrile. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-(4-hydroxyphenyl)diazenyl]benzoic acid
- 4-[(1E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid
Uniqueness
2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its vibrant color and stability make it particularly useful in dyeing processes and scientific research .
Properties
Molecular Formula |
C9H6N4O |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C9H6N4O/c10-5-8(6-11)13-12-7-1-3-9(14)4-2-7/h1-4,8,14H |
InChI Key |
SITMWOVIGUQVHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC(C#N)C#N)O |
Origin of Product |
United States |
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